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Cat. No.: B2723312 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary
Cyclo(his-pro) (CHP), also known as histidyl-proline diketopiperazine, is an endogenous cyclic

dipeptide ubiquitously distributed throughout the central nervous system and other tissues and

body fluids in mammals.[1][2][3] Possessing a range of biological activities, including

neuroprotective, anti-inflammatory, and antioxidant effects, CHP has garnered significant

interest as a potential therapeutic agent.[4][5] Its synthesis is intrinsically linked to the

metabolism of Thyrotropin-releasing hormone (TRH). This guide provides a detailed overview

of the core biosynthetic pathways of CHP, quantitative data on its presence, key signaling

pathways it modulates, and detailed experimental protocols for its study.

Biosynthesis of Cyclo(his-pro)
The endogenous production of CHP is primarily understood to occur via the degradation of

TRH, although evidence suggests the existence of alternative pathways.

Primary Pathway: TRH Degradation
The most well-characterized pathway for CHP formation involves a two-step process initiated

by the enzymatic cleavage of TRH.

Enzymatic Cleavage: The process begins with the tripeptide TRH (pGlu-His-Pro-NH2). The

enzyme Pyroglutamyl-peptidase II (PPII, EC 3.4.19.6), a membrane-bound metalloenzyme,
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specifically recognizes and hydrolyzes the peptide bond between the N-terminal

pyroglutamyl (pGlu) residue and the adjacent histidine. This action releases the linear

dipeptide, histidyl-proline (His-Pro). PPII is highly specific for TRH, making this a key

regulatory step.

Spontaneous Cyclization: Following the enzymatic cleavage, the resulting His-Pro dipeptide

undergoes a spontaneous, non-enzymatic intramolecular cyclization under physiological

conditions to form the stable diketopiperazine structure of CHP. The inherent conformational

constraints imposed by the proline residue's cyclic structure promote a cis-conformation of

the peptide bond, which greatly facilitates this cyclization reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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